2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
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Overview
Description
2-Hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methylimidazole and a suitable hydroxypropanoic acid derivative.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The temperature and pressure conditions are carefully controlled to ensure the formation of the desired product.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the imidazole ring or the hydroxypropanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
2-Hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the role of imidazole derivatives in cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism by which 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-methylimidazole and 2-methylimidazole, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the hydroxypropanoic acid moiety in this compound distinguishes it from other imidazole derivatives, giving it unique chemical and biological properties.
Properties
CAS No. |
2408974-52-5 |
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Molecular Formula |
C7H11ClN2O3 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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